molecular formula C17H16N2O5S2 B6469727 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640895-51-6

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469727
CAS No.: 2640895-51-6
M. Wt: 392.5 g/mol
InChI Key: GMBOWKPDKYWGOL-UHFFFAOYSA-N
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Description

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a thiophene sulfonyl group and a phenyl group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenyl and thiophene sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl and thiophene sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-triazaspiro[4.5]decane-2,4-dione: A related spirocyclic compound with similar structural features but different functional groups.

    8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.

Uniqueness

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione stands out due to the presence of both a phenyl group and a thiophene sulfonyl group, which confer unique chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-phenyl-8-thiophen-2-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c20-15-17(24-16(21)19(15)13-5-2-1-3-6-13)8-10-18(11-9-17)26(22,23)14-7-4-12-25-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBOWKPDKYWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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